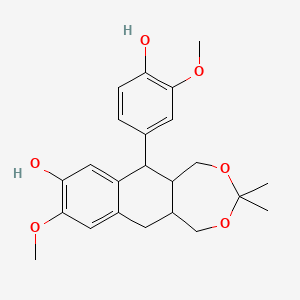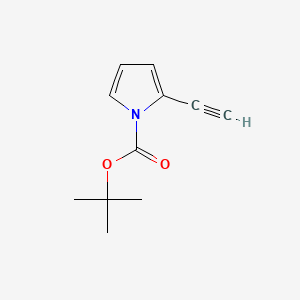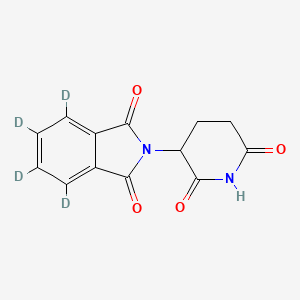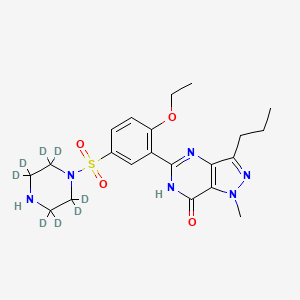
N-Desmetil Sildenafilo-d8
Descripción general
Descripción
N-Desmethyl Sildenafil-d8 is a deuterated analog of N-Desmethyl Sildenafil, which is a primary metabolite of Sildenafil. Sildenafil is widely known for its use in treating erectile dysfunction and pulmonary arterial hypertension. The deuterated form, N-Desmethyl Sildenafil-d8, is often used as an internal standard in bioanalytical studies due to its stability and similarity to the parent compound.
Aplicaciones Científicas De Investigación
N-Desmethyl Sildenafil-d8 has several applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Sildenafil and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Sildenafil.
Medicine: Utilized in clinical research to understand the pharmacodynamics and therapeutic effects of Sildenafil.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Sildenafil.
Mecanismo De Acción
Target of Action
N-Desmethyl Sildenafil-d8 is a deuterated compound of N-Desmethyl Sildenafil . The primary target of N-Desmethyl Sildenafil-d8 is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Mode of Action
N-Desmethyl Sildenafil-d8, like its parent compound Sildenafil, acts as a potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to increased cGMP levels. This increase in cGMP levels results in relaxation of smooth muscle cells, particularly in the blood vessels, thereby enhancing blood flow.
Pharmacokinetics
The primary metabolite is N-Desmethyl Sildenafil . The pharmacokinetic properties of N-Desmethyl Sildenafil-d8 are likely to be similar, but specific ADME properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of N-Desmethyl Sildenafil-d8’s action primarily involve the relaxation of smooth muscle cells in blood vessels. This leads to vasodilation and increased blood flow. While the primary therapeutic application of Sildenafil and its metabolites is in the treatment of erectile dysfunction, the effects on blood flow may have broader implications for conditions such as pulmonary arterial hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Desmethyl Sildenafil-d8. For instance, the presence of this compound in the environment, particularly in water bodies, has been shown to disrupt the endocrine system of aquatic organisms, potentially leading to changes in gene expression and epigenetic modifications . .
Análisis Bioquímico
Biochemical Properties
N-Desmethyl Sildenafil-d8, like its parent compound Sildenafil, is thought to interact with enzymes such as PDE5 . By inhibiting PDE5, it can potentially increase the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .
Cellular Effects
N-Desmethyl Sildenafil-d8 may have an impact on cellular processes. Studies have suggested that exposure to N-Desmethyl Sildenafil-d8 can lead to changes in gene expression and epigenetic modifications
Molecular Mechanism
The molecular mechanism of N-Desmethyl Sildenafil-d8 is likely similar to that of Sildenafil, given that it is a metabolite of the latter . Sildenafil works by inhibiting PDE5, thereby increasing the levels of cGMP, which in turn leads to vasodilation . It is plausible that N-Desmethyl Sildenafil-d8 exerts its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
Both Sildenafil and N-Desmethyl Sildenafil have been found to be stable throughout three freeze/thaw cycles, bench top and postoperative stability studies .
Dosage Effects in Animal Models
Sildenafil has been shown to have a dose-dependent analgesic effect against various types of pain in animal models .
Metabolic Pathways
N-Desmethyl Sildenafil-d8 is a metabolite of Sildenafil, suggesting that it is involved in the metabolic pathways of the parent compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Sildenafil-d8 typically involves the deuteration of N-Desmethyl Sildenafil. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: In an industrial setting, the production of N-Desmethyl Sildenafil-d8 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Desmethyl Sildenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Desmethyl Sildenafil-d8 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Comparación Con Compuestos Similares
Sildenafil: The parent compound, used for treating erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of N-Desmethyl Sildenafil-d8: N-Desmethyl Sildenafil-d8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Its use as an internal standard makes it invaluable in bioanalytical research, ensuring accurate and reliable results.
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKBZXHEOVDRL-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678724 | |
| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185168-06-2 | |
| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
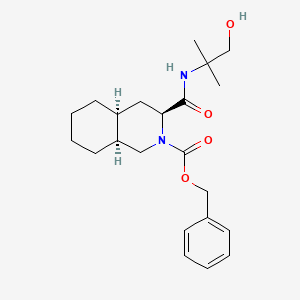
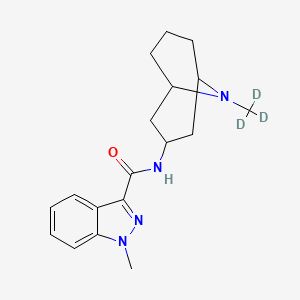
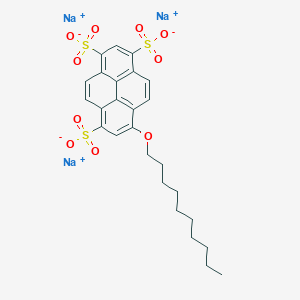
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
